

Comprehensive Technical Analysis of Canagliflozin Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Canagliflozin

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Introduction and Overview

Canagliflozin is a **potent selective inhibitor** of sodium-glucose co-transporter 2 (SGLT2) approved for the management of type 2 diabetes mellitus (T2DM). As the first oral antidiabetic drug approved for cardiovascular event prevention in T2DM patients, understanding its **pharmacokinetic profile** is essential for optimizing therapeutic outcomes and minimizing adverse effects. **Canagliflozin's** unique mechanism of action involves **inhibiting renal glucose reabsorption** in the proximal tubules, resulting in increased urinary glucose excretion and reduced plasma glucose levels through an insulin-independent pathway. This comprehensive review synthesizes current scientific evidence on **canagliflozin's** absorption, distribution, metabolism, and excretion processes, providing researchers and drug development professionals with **technical insights** into its pharmacokinetic behavior across different patient populations and disease states.

Comprehensive Pharmacokinetic Profile

Canagliflozin demonstrates **predictable pharmacokinetics** with dose-proportional systemic exposure across the therapeutic dose range. Its pharmacokinetic properties make it suitable for once-daily dosing, with an established safety profile in diverse patient populations.

Table 1: Fundamental Pharmacokinetic Parameters of **Canagliflozin**

Parameter	Value/Description	Clinical Significance
Absolute Oral Bioavailability	65% [1] [2]	Moderate first-pass effect
Time to Peak Concentration (Tmax)	1-2 hours post-dose [1] [2]	Rapid absorption
Steady-State Achievement	4-5 days of daily dosing [1]	Minimal accumulation
Plasma Protein Binding	99% (primarily to albumin) [1] [3] [2]	Limited dialysis clearance
Volume of Distribution	83.5 L (based on IV administration) [1] [3]	Extensive tissue distribution
Terminal Half-Life	10.6 hours (100 mg); 13.1 hours (300 mg) [1] [3] [2]	Supports once-daily dosing
Food Effect	No clinically significant effect [1] [3]	Can be taken without regard to meals

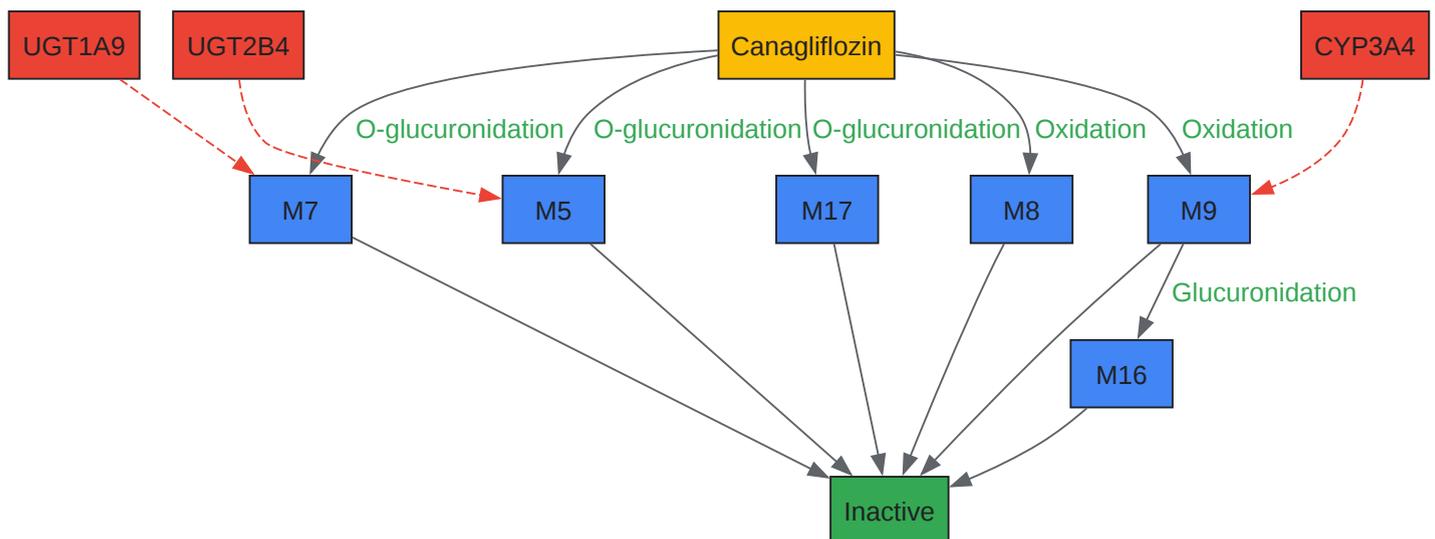
Table 2: Absorption and Elimination Characteristics

Parameter	100 mg Dose	300 mg Dose	Conditions & Notes
Peak Plasma Concentration (Cmax)	1227-1620 ng/mL [4] [2]	3678-4678 ng/mL [4] [2]	Dose-dependent increase
Area Under Curve (AUC)	61.9 h·ng/mL/mg (pediatric) [2]	94.6 h·ng/mL/mg (pediatric) [2]	Similar to adult exposure
Fecal Excretion	41.5% as unchanged drug [1] [2]	Similar percentage	Majority unchanged

Parameter	100 mg Dose	300 mg Dose	Conditions & Notes
Urinary Excretion	33% as metabolites; <1% unchanged [1] [3] [2]	Similar percentage	Primarily metabolized

Metabolic Pathways

Canagliflozin undergoes **extensive hepatic metabolism** primarily through glucuronidation, with minor oxidative pathways. The metabolism involves multiple enzyme systems producing several inactive metabolites, explaining its favorable drug interaction profile.



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Canagliflozin metabolic pathways showing primary and secondary routes

The metabolic transformation of **canagliflozin** involves:

- **Primary Pathway: O-glucuronidation** mediated primarily by UGT1A9 and UGT2B4 enzymes, forming inactive metabolites M7 and M5, which represent the **major circulating metabolites** in plasma [1] [5] [2]. These metabolites demonstrate **no pharmacological activity** against SGLT2 or SGLT1 receptors in vitro assays [2].
- **Secondary Pathway:** Minimal oxidative metabolism via **CYP3A4-mediated hydroxylation** (approximately 7% of total metabolism), producing metabolite M9 [1] [5] [3]. Additional minor metabolites identified include M17 (O-glucuronide), M8 (oxidation), and M16 (oxidation followed by glucuronidation) [5] [6].
- **Clinical Implications:** The minimal CYP-mediated metabolism results in a **low drug interaction potential** with medications metabolized by cytochrome P450 enzymes. However, inducers of UGT enzymes (e.g., rifampin, phenytoin) may reduce **canagliflozin** plasma concentrations, potentially necessitating dose adjustments [1] [7].

Analytical Methodologies

Advanced analytical techniques have been developed and validated for the precise quantification of **canagliflozin** and its metabolites in biological matrices, enabling detailed pharmacokinetic characterization.

UPLC-MS/MS Quantification Method

A **sensitive and efficient** ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been established for simultaneous determination of **canagliflozin** and its metabolites in plasma matrices [5] [6]:

- **Chromatographic Conditions:** Utilization of a Waters XBridge BEH C18 column (100 × 2.1 mm, 2.5 μm) with a mobile phase consisting of 0.1% acetonitrile-formic acid (75:15, v/v) at a flow rate of 0.7 mL/min, achieving **separation within 5.1 minutes** [5].
- **Mass Spectrometric Detection:** Operation in **positive electrospray ionization** mode with multiple reaction monitoring (MRM) transitions specific for each analyte:
 - **Canagliflozin:** m/z 462.00 → 191.10

- O-glucuronide metabolites (M5, M7, M17): m/z 638.10 → 191.10
- Oxidation metabolite (M9): m/z 478.00 → 267.00 [5] [6]
- **Validation Parameters:** The method demonstrates **excellent linearity** (10-1000 ng/mL), with lower limit of quantification (LLOQ) of 10 ng/mL. Validation showed sufficient specificity, accuracy, and precision with intra-day and inter-day variations within acceptable limits [5].

Experimental Protocol for Pharmacokinetic Studies

Detailed methodology for comprehensive pharmacokinetic characterization in clinical and preclinical studies:

- **Sample Collection:** Serial blood sampling at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose) following single and multiple administrations [4]. Plasma separation via centrifugation and storage at -80°C until analysis.
- **Urine Collection:** Timed intervals (0-2, 2-4.5, 4.5-7, 7-10.5, 10.5-13, and 13-24 hours) for quantification of urinary glucose excretion and renal clearance calculations [4].
- **Pharmacodynamic Assessments:** Measurement of **renal threshold for glucose** (RTG) and **urinary glucose excretion** (UGE) to correlate pharmacokinetic parameters with pharmacological effects [4].

Clinical Considerations

Special Populations

Table 3: Pharmacokinetic Alterations in Special Populations

Population	Pharmacokinetic Changes	Dosing Recommendations
Renal Impairment	Increased exposure (eGFR 30-60 mL/min/1.73m ²) [1] [7]	Avoid initiation if eGFR <45 mL/min/1.73m ² ; 100 mg daily if eGFR 45-60 mL/min/1.73m ² [1]

Population	Pharmacokinetic Changes	Dosing Recommendations
Hepatic Impairment	No significant change in mild-moderate impairment [1] [7]	No adjustment needed for Child-Pugh A/B; not recommended for Child-Pugh C [1]
Elderly Patients	Higher incidence of adverse reactions [1]	Consider lower 100 mg dose, especially for patients >75 years [1]
Pediatric Patients	Exposure similar to adults [2]	100-300 mg daily for patients ≥10 years [3]
Type 2 Diabetes	Altered pharmacokinetic behavior [5] [6]	Standard dosing effective

Drug-Drug Interactions

Canagliflozin demonstrates a **favorable drug interaction profile** with no clinically significant interactions observed with commonly co-administered medications including metformin, glyburide, simvastatin, warfarin, hydrochlorothiazide, oral contraceptives, probenecid, and cyclosporine [7]. However:

- **UGT Enzyme Inducers:** Coadministration with potent inducers of UGT enzymes (e.g., rifampin, phenytoin, barbiturates) may reduce **canagliflozin** plasma concentrations by approximately 30%, potentially necessitating dose adjustment or more frequent glycemic monitoring [1] [5] [7].
- **Impact on Other Medications:** **Canagliflozin** may increase the exposure to drugs that are substrates of P-glycoprotein (P-gp) such as digoxin, recommending appropriate monitoring when co-administered [1].

Conclusion

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